molecular formula C12H12N4O3S B2853031 Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate CAS No. 495382-37-1

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2853031
CAS No.: 495382-37-1
M. Wt: 292.31
InChI Key: MFIZMMPNKKEBTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate typically involves the condensation of pyrazine-2-carboxylic acid with thiazole derivatives under specific reaction conditions. One common method includes the use of ethyl chloroacetate as a starting material, which reacts with pyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced amides or alcohols, and substituted thiazole or pyrazine derivatives.

Scientific Research Applications

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of thiazole and pyrazine rings.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate is unique due to the combination of both thiazole and pyrazine rings in its structure. This dual presence enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings .

Properties

IUPAC Name

ethyl 2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-10(17)5-8-7-20-12(15-8)16-11(18)9-6-13-3-4-14-9/h3-4,6-7H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZMMPNKKEBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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